2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features an isoindoline-1,3-dione moiety fused with a 1,4-dioxaspiro[4.4]nonane ring system. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further modified to introduce the spirocyclic structure . The reaction conditions often include heating and the use of solvents such as toluene or acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D3, which suggests its potential use as an antipsychotic agent . Additionally, the compound may inhibit the aggregation of β-amyloid protein, indicating its potential in the treatment of Alzheimer’s disease . The exact pathways and molecular interactions are still under investigation, but these initial findings highlight its promising therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A simpler analog without the spirocyclic structure.
1,4-Dioxaspiro[4.4]nonane: Lacks the isoindoline-1,3-dione moiety.
Phthalimide: Another isoindoline-1,3-dione derivative with different substituents.
Uniqueness
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.4]nonan-9-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO4/c17-13-10-4-1-2-5-11(10)14(18)16(13)12-6-3-7-15(12)19-8-9-20-15/h1-2,4-5,12H,3,6-9H2 |
InChI Key |
QHGLMYAEUQAHRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)OCCO2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.